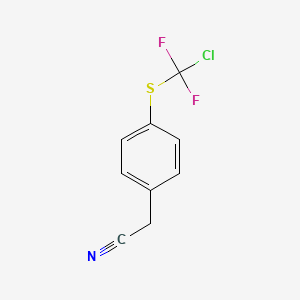

4-(Chlorodifluorothiomethyl)benzyl cyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Chlorodifluorothiomethyl)benzyl cyanide (4-CDTMC) is a halogenated organic compound that has been studied for its potential applications in scientific research. 4-CDTMC is a highly volatile, colorless liquid with a boiling point of 135°C and a melting point of -46°C. It has a molecular weight of 253.5 g/mol, and its chemical formula is C7H5ClF2S. 4-CDTMC has been studied for its ability to interact with various molecules, and its potential applications in a variety of scientific research fields.

Wissenschaftliche Forschungsanwendungen

4-(Chlorodifluorothiomethyl)benzyl cyanide has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool for studying the properties of proteins, as a reagent in organic synthesis, and as a catalyst in the production of pharmaceuticals. It has also been used in the study of enzyme kinetics, and as a fluorescent probe for studying the structure of biological membranes. Additionally, 4-(Chlorodifluorothiomethyl)benzyl cyanide has been used in the study of metal-catalyzed reactions, and as a reagent for the synthesis of heterocyclic compounds.

Wirkmechanismus

4-(Chlorodifluorothiomethyl)benzyl cyanide is known to interact with various molecules due to its ability to form hydrogen bonds with them. It is believed to interact with proteins via hydrogen bonding, and its interactions with other molecules are thought to be mediated by a combination of hydrogen bonding and van der Waals forces. Additionally, 4-(Chlorodifluorothiomethyl)benzyl cyanide has been found to interact with metal ions, and its interactions with them are thought to be mediated by electrostatic forces.

Biochemical and Physiological Effects

4-(Chlorodifluorothiomethyl)benzyl cyanide has been studied for its potential effects on biochemical and physiological systems. It has been found to inhibit the activity of certain enzymes, and it has been shown to have anti-bacterial and anti-fungal properties. Additionally, 4-(Chlorodifluorothiomethyl)benzyl cyanide has been found to have anti-inflammatory and anti-cancer properties, and it has been shown to have potential applications in the treatment of a variety of diseases.

Vorteile Und Einschränkungen Für Laborexperimente

4-(Chlorodifluorothiomethyl)benzyl cyanide has several advantages for use in laboratory experiments. It is a highly volatile compound, making it easy to use in experiments that require precise measurements. Additionally, it is a relatively inexpensive compound, making it a cost-effective option for researchers. However, 4-(Chlorodifluorothiomethyl)benzyl cyanide also has some limitations for use in laboratory experiments. It is a highly reactive compound, and it can react with other molecules when exposed to heat or light. Additionally, it is a highly toxic compound, and it should be handled with caution.

Zukünftige Richtungen

Given its potential applications in scientific research, 4-(Chlorodifluorothiomethyl)benzyl cyanide has a number of potential future directions. It could be used to further study its interactions with proteins and other molecules, and to further explore its anti-bacterial, anti-fungal, anti-inflammatory, and anti-cancer properties. Additionally, it could be used to further explore its potential applications in the synthesis of pharmaceuticals and heterocyclic compounds. Finally, it could be used to further explore its potential applications in the treatment of a variety of diseases.

Synthesemethoden

4-(Chlorodifluorothiomethyl)benzyl cyanide can be synthesized using a variety of methods. One of the most common methods involves the reaction of thiocyanic acid with chlorodifluoromethylbenzene. This reaction produces the desired compound, 4-(Chlorodifluorothiomethyl)benzyl cyanide, in a yield of approximately 40%. Other methods for synthesizing 4-(Chlorodifluorothiomethyl)benzyl cyanide include the reaction of thiocyanic acid with p-chlorobenzotrifluoride, and the reaction of thiocyanic acid with p-chlorobenzaldehyde.

Eigenschaften

IUPAC Name |

2-[4-[chloro(difluoro)methyl]sulfanylphenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF2NS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYQFBSXPGOKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)SC(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chlorodifluorothiomethyl)benzyl cyanide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)

![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)

![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)